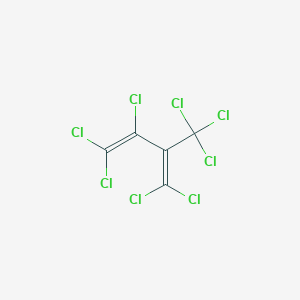
1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- is a chlorinated derivative of butadiene. This compound is characterized by its high chlorine content, which imparts unique chemical properties and reactivity. It is used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- typically involves the chlorination of butadiene derivatives. The process requires controlled conditions to ensure selective chlorination at the desired positions. Common reagents include chlorine gas and catalysts such as iron chloride or aluminum chloride. The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. Safety measures are crucial due to the toxic nature of chlorine gas and the potential hazards associated with chlorinated hydrocarbons.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated butadiene derivatives.
Substitution: Hydroxylated or aminated butadiene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those requiring chlorinated intermediates.
Industry: Utilized in the production of polymers and other materials that benefit from its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved often include nucleophilic attack on the chlorinated carbons, leading to the formation of new bonds and the release of chlorine atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another highly chlorinated butadiene derivative with similar reactivity but different substitution patterns.
1,1,3,4,4-Pentachloro-1,3-butadiene: A compound with a similar chlorine content but different positional isomerism.
Uniqueness
1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- is unique due to its specific chlorination pattern, which imparts distinct reactivity and stability compared to other chlorinated butadiene derivatives. This uniqueness makes it valuable in specific industrial and research applications where such properties are desired.
Eigenschaften
CAS-Nummer |
79750-23-5 |
|---|---|
Molekularformel |
C5Cl8 |
Molekulargewicht |
343.7 g/mol |
IUPAC-Name |
1,1,2,4,4-pentachloro-3-(trichloromethyl)buta-1,3-diene |
InChI |
InChI=1S/C5Cl8/c6-2(4(9)10)1(3(7)8)5(11,12)13 |
InChI-Schlüssel |
ZXPHFDJWKHQZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
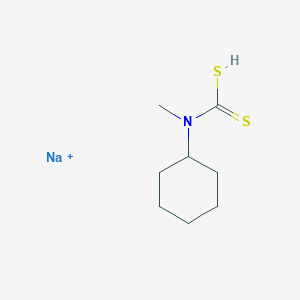
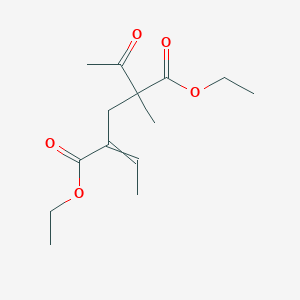
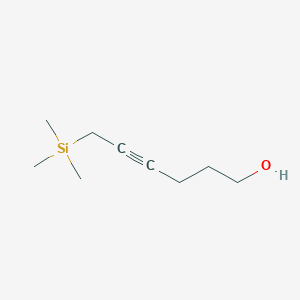
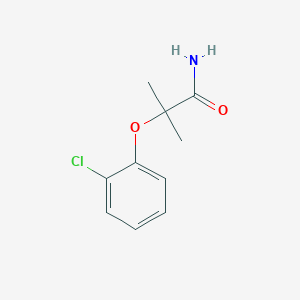
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
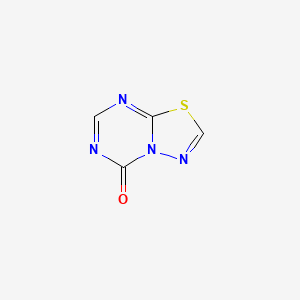
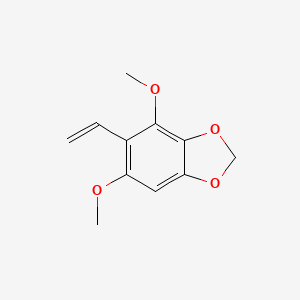
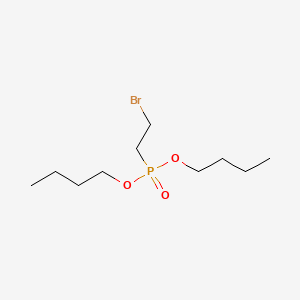
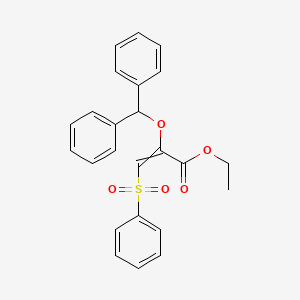
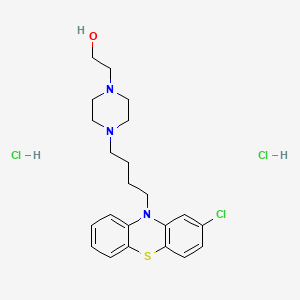
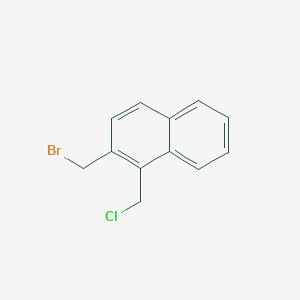
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
